molecular formula C44H2Br8ClF20FeN4 B155773 2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetrakis(pentafluorophenyl)porphyrinato-iron(III) CAS No. 131917-66-3

2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetrakis(pentafluorophenyl)porphyrinato-iron(III)

Cat. No. B155773
M. Wt: 1695 g/mol
InChI Key: YQQNFINAHBJVSN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetrakis(pentafluorophenyl)porphyrinato-iron(III) is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as Fe(TPP)Br8, and it belongs to the family of porphyrin compounds, which are known for their biological and chemical properties.

Mechanism Of Action

The mechanism of action of Fe(TPP)Br8 is based on the generation of reactive oxygen species (ROS) upon exposure to light. ROS are highly reactive molecules that can damage cellular structures, leading to cell death. Fe(TPP)Br8 has been shown to generate ROS upon exposure to light, leading to the destruction of cancerous cells.

Biochemical And Physiological Effects

Fe(TPP)Br8 has been shown to have minimal toxicity in normal cells, making it a promising candidate for PDT. However, it has been shown to cause some side effects, such as skin photosensitivity and mild skin irritation. These side effects are generally mild and can be managed with proper precautions.

Advantages And Limitations For Lab Experiments

One of the primary advantages of Fe(TPP)Br8 is its ease of synthesis, which makes it readily available for laboratory experiments. Additionally, Fe(TPP)Br8 has been shown to be effective in killing cancer cells in vitro and in vivo, making it a promising candidate for PDT. However, Fe(TPP)Br8 has some limitations, such as its limited solubility in water and its relatively short half-life in vivo.

Future Directions

There are several future directions for the study of Fe(TPP)Br8. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential of Fe(TPP)Br8 for the treatment of other diseases, such as bacterial infections. Additionally, the development of new delivery systems for Fe(TPP)Br8 could improve its efficacy and reduce its side effects. Finally, the investigation of the mechanism of action of Fe(TPP)Br8 could provide insights into the development of new photosensitizing agents for PDT.
Conclusion
In conclusion, Fe(TPP)Br8 is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound has been shown to be effective in killing cancer cells in vitro and in vivo, making it a promising candidate for PDT. However, further research is needed to fully understand the potential of Fe(TPP)Br8 and to develop more efficient delivery systems for its use in clinical settings.

Synthesis Methods

The synthesis of Fe(TPP)Br8 involves the reaction of iron(III) chloride with tetrakis(pentafluorophenyl)porphyrin in the presence of bromine. This reaction leads to the formation of the octabromo derivative of Fe(TPP)Br8. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Fe(TPP)Br8 has been extensively studied for its potential applications in various scientific fields. One of the primary applications of Fe(TPP)Br8 is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of photosensitizing agents, such as Fe(TPP)Br8, to induce cell death in cancerous cells. Fe(TPP)Br8 has been shown to be effective in killing cancer cells in vitro and in vivo.

properties

CAS RN

131917-66-3

Product Name

2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetrakis(pentafluorophenyl)porphyrinato-iron(III)

Molecular Formula

C44H2Br8ClF20FeN4

Molecular Weight

1695 g/mol

IUPAC Name

iron(3+);2,3,7,8,12,13,17,18-octabromo-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide;chloride

InChI

InChI=1S/C44Br8F20N4.ClH.Fe/c45-9-11(47)39-6(2-19(55)27(63)34(70)28(64)20(2)56)41-13(49)15(51)43(75-41)8(4-23(59)31(67)36(72)32(68)24(4)60)44-16(52)14(50)42(76-44)7(3-21(57)29(65)35(71)30(66)22(3)58)40-12(48)10(46)38(74-40)5(37(9)73-39)1-17(53)25(61)33(69)26(62)18(1)54;;/h;1H;/q-2;;+3/p-1

InChI Key

YQQNFINAHBJVSN-UHFFFAOYSA-M

SMILES

C1(=C2C(=C(C(=C(C3=NC(=C(C4=C(C(=C([N-]4)C(=C5C(=C(C1=N5)Br)Br)C6=C(C(=C(C(=C6F)F)F)F)F)Br)Br)C7=C(C(=C(C(=C7F)F)F)F)F)C(=C3Br)Br)C8=C(C(=C(C(=C8F)F)F)F)F)[N-]2)Br)Br)C9=C(C(=C(C(=C9F)F)F)F)F.[Cl-].[Fe+3]

Canonical SMILES

C1(=C2C(=C(C(=C(C3=NC(=C(C4=C(C(=C([N-]4)C(=C5C(=C(C1=N5)Br)Br)C6=C(C(=C(C(=C6F)F)F)F)F)Br)Br)C7=C(C(=C(C(=C7F)F)F)F)F)C(=C3Br)Br)C8=C(C(=C(C(=C8F)F)F)F)F)[N-]2)Br)Br)C9=C(C(=C(C(=C9F)F)F)F)F.[Cl-].[Fe+3]

synonyms

2,3,7,8,12,13,17,18-octabromo-5,10,15,20-tetrakis(pentafluorophenyl)porphyrinato-iron(III)
Fe(TFPPBr(8))Cl

Origin of Product

United States

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